molecular formula C15H9F3N2S B7765262 3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile CAS No. 438218-37-2

3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile

Cat. No.: B7765262
CAS No.: 438218-37-2
M. Wt: 306.31 g/mol
InChI Key: SUMWNCKZJDQOIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a thioxo group, and a tetrahydrobenzo[h]isoquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties.

Scientific Research Applications

3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It is utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the thioxo group may participate in redox reactions. These interactions can modulate biological processes, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Thioxo-1-(trifluoromethyl)-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
  • 4-Trifluoromethyl-3,4-dihydroisoquinoline
  • 4-(Trifluoromethyl)isoquinoline

Uniqueness

Compared to similar compounds, 3-Thioxo-1-(trifluoromethyl)-2,3,5,6-tetrahydrobenzo[h]isoquinoline-4-carbonitrile stands out due to its specific combination of functional groups and structural features. The presence of both the trifluoromethyl and thioxo groups provides unique chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-sulfanylidene-1-(trifluoromethyl)-5,6-dihydro-2H-benzo[h]isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2S/c16-15(17,18)13-12-9-4-2-1-3-8(9)5-6-10(12)11(7-19)14(21)20-13/h1-4H,5-6H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMWNCKZJDQOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=S)NC(=C2C3=CC=CC=C31)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133230
Record name 2,3,5,6-Tetrahydro-3-thioxo-1-(trifluoromethyl)benz[h]isoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438218-37-2
Record name 2,3,5,6-Tetrahydro-3-thioxo-1-(trifluoromethyl)benz[h]isoquinoline-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438218-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,5,6-Tetrahydro-3-thioxo-1-(trifluoromethyl)benz[h]isoquinoline-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.